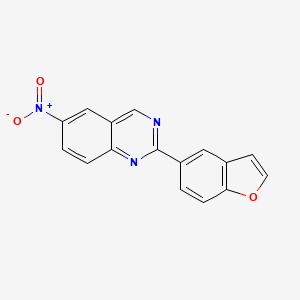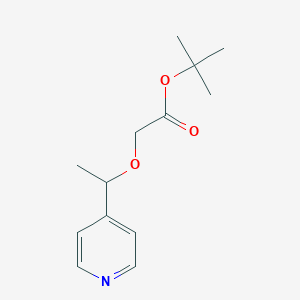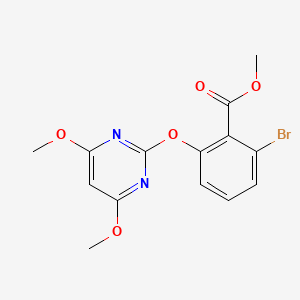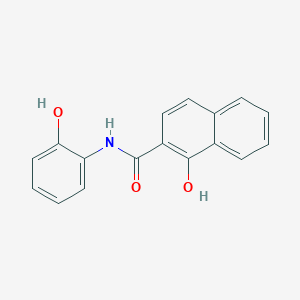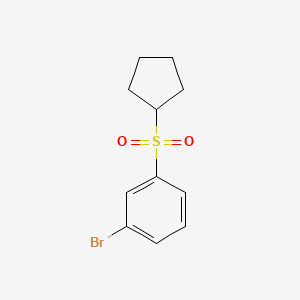
1-Bromo-3-cyclopentylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopentylsulfonylbenzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopentylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopentylsulfonylbenzene typically involves the bromination of a precursor compound, such as cyclopentylsulfonylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopentylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxycyclopentylsulfonylbenzene, while oxidation with potassium permanganate can produce cyclopentylsulfonylbenzoic acid .
Scientific Research Applications
1-Bromo-3-cyclopentylsulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopentylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the sulfonyl group can participate in various chemical transformations, influencing the overall reactivity and properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Similar in structure but contains a nitro group instead of a cyclopentylsulfonyl group.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a cyclopentylsulfonyl group.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a cyclopentylsulfonyl group.
Uniqueness
1-Bromo-3-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical propertiesThe combination of the bromine atom and the cyclopentylsulfonyl group makes this compound a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-3-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H13BrO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChI Key |
AWSBFWGBKSSSLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)

